molecular formula C8H6Cl3NO2 B8488022 5-Aminoisophthaloyl Chloride Hydrogen Chloride

5-Aminoisophthaloyl Chloride Hydrogen Chloride

Cat. No.: B8488022
M. Wt: 254.5 g/mol
InChI Key: UXGQRKOSDGKFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoisophthaloyl Chloride Hydrogen Chloride is a useful research compound. Its molecular formula is C8H6Cl3NO2 and its molecular weight is 254.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6Cl3NO2

Molecular Weight

254.5 g/mol

IUPAC Name

5-aminobenzene-1,3-dicarbonyl chloride;hydrochloride

InChI

InChI=1S/C8H5Cl2NO2.ClH/c9-7(12)4-1-5(8(10)13)3-6(11)2-4;/h1-3H,11H2;1H

InChI Key

UXGQRKOSDGKFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)N)C(=O)Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.0 g of 5-sulfinyl amino isophthaloyl chloride (Example 1) was dissolved in 150 ml of ether, and anhydrous hydrogen chloride gas was bubbled through for 2 hours. Beige colored precipitate, which weighed 3.71 g after filtration, was obtained. This product was soluble in an amide solvent, such as N,N'-dimethyl acetamide or formamide. However, solution NMR of this product could not be obtained, since it polymerizes in those solvents. Elemental analysis calculated as C8H6NO2Cl3 : Theory: C:37.76, H:2.38 N:5.50. Found C:40.98 H:2.74, N:6.33.
Name
5-sulfinyl amino isophthaloyl chloride
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N'-dimethyl acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 500 ml resin kettle with a stainless egg beater type stirrer fitted with a nitrogen inlet and CaSO4 tube outlet was added 200 ml of NMP and 15.6 g of CaCl2. It was warmed with until all of the salt dissolved. The resin kettle was immersed in an ice bath, and was stirred for 30 min in the ice bath to ensure low temperature. To this was added 6.76 g of 5-aminoisophthaloyl chloride and then the ice bath was removed, and stirring was continued for 2 hrs. The solution was poured into water in a blender, and a white opaque precipitate was formed. The precipitate was collected by filtration after the solution was centrifuged at 13,000 rpm for 4 hours. After air drying 6.0 g of the product was obtained. NMR and TGA analysis indicated that NMP was still present. 1H NMR (d-DMF): 8.0,8.5, 8.55, 8.65, 8.95, 11.1. 13C NMR (d-DMF): 122.8, 123.8, 124.3, 124.6, 125.0, 125.6, 125.7, 126.2, 132.8, 136.5, 136.7, 140.9, 166.2, 167.5. GPC molecular weight in DMAc/LiBr/H3PO4 /THF: Mn=46,000, PD=2.53 (against polystyrene standard).
[Compound]
Name
resin
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
15.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-aminoisophthaloyl chloride
Quantity
6.76 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
DMAc LiBr H3PO4 THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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